2-(Aminomethyl)phenol is a natural product found in Fagopyrum esculentum and Reseda odorata with data available.
2-(Aminomethyl)phenol
CAS No.: 50312-64-6
Cat. No.: VC13239179
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50312-64-6 |
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Molecular Formula | C7H9NO |
Molecular Weight | 123.15 g/mol |
IUPAC Name | 2-(aminomethyl)phenol |
Standard InChI | InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2 |
Standard InChI Key | KPRZOPQOBJRYSW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CN)O |
Canonical SMILES | C1=CC=C(C(=C1)CN)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
2-(Aminomethyl)phenol (CAS: 932-30-9) is systematically named as (2-hydroxyphenyl)methylamine. Its structure consists of a phenol group (-OH) at the ortho position relative to an aminomethyl (-CHNH) substituent. This arrangement facilitates intramolecular hydrogen bonding, influencing its reactivity and physical properties . Discrepancies in CAS numbers (e.g., 354563-89-6 in source ) likely arise from database errors, as independent verification confirms 932-30-9 as the correct identifier .
Physicochemical Properties
Key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-(Aminomethyl)phenol
The compound’s relatively high boiling point and density reflect strong intermolecular interactions due to hydrogen bonding . Its moderate LogP value suggests balanced hydrophilicity and lipophilicity, advantageous for pharmacokinetic profiles .
Synthetic Methodologies
Reduction of Nitrovinyl Phenol Derivatives
A common synthesis involves the reduction of 2-(2-nitrovinyl)phenol using lithium aluminium hydride (LiAlH) in tetrahydrofuran (THF). This two-step process achieves a 65% yield under inert conditions :
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Reduction:
Reaction conditions: 0–20°C for 2 hours, followed by aqueous workup.
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Purification: Chromatography on silica gel using ammonia-methanol mixtures yields the pure product .
Pharmacological Applications and Clinical Findings
Mechanism of Action as a Dicarbonyl Scavenger
2-HOBA selectively scavenges reactive γ-ketoaldehydes (e.g., methylglyoxal), which modify proteins and lipids implicated in neurodegenerative diseases. By forming stable adducts with these electrophiles, it prevents advanced glycation end-product (AGE) formation .
First-in-Human Clinical Trial
A phase I study (NCT03176940) assessed single oral doses up to 825 mg in 18 healthy volunteers :
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Pharmacokinetics:
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: 1–2 hours (rapid absorption).
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: ~2 hours (short elimination half-life).
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Dose-proportional and AUC.
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Safety: No severe adverse events; mild effects deemed unrelated to treatment .
Table 2: Pharmacokinetic Parameters of 2-HOBA Acetate
Dose (mg) | (µg/mL) | AUC (µg·h/mL) |
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150 | 1.2 | 4.8 |
825 | 6.7 | 26.5 |
These data support its development as a nutritional supplement for cognitive health .
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: Characteristic signals include δ 7.12 (ddd, J = 8.0 Hz, aromatic H), δ 3.09 (m, -CHNH) .
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IR Spectroscopy: Peaks at ~3300 cm (N-H stretch) and ~1250 cm (C-O of phenol) .
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a precursor for:
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Dyes and pigments: Via azo coupling reactions.
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Polymer additives: Enhancing thermal stability through phenolic antioxidant activity .
Materials Science
Research explores its use in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), leveraging its bifunctional reactivity .
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